molecular formula C24H16FNO6 B356821 methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate CAS No. 847273-35-2

methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B356821
CAS No.: 847273-35-2
M. Wt: 433.4g/mol
InChI Key: CIJUHQIHPWYSII-UHFFFAOYSA-N
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Description

methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups, including a fluorine atom, a furan ring, and a chromeno-pyrrol moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Properties

CAS No.

847273-35-2

Molecular Formula

C24H16FNO6

Molecular Weight

433.4g/mol

IUPAC Name

methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H16FNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h2-11,20H,12H2,1H3

InChI Key

CIJUHQIHPWYSII-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrol core.

    Introduction of the Fluorine Atom: Fluorination is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the furan ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The furan ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures

Scientific Research Applications

methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

methyl 4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.

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